Home > Products > Screening Compounds P11482 > 7-Hydroxyflumequine
7-Hydroxyflumequine - 61293-22-9

7-Hydroxyflumequine

Catalog Number: EVT-406243
CAS Number: 61293-22-9
Molecular Formula: C14H12FNO4
Molecular Weight: 277.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Hydroxyflumequine is a significant metabolite of flumequine, a synthetic antibiotic belonging to the fluoroquinolone class. Flumequine is primarily used in veterinary medicine, particularly for treating infections in livestock and fish. The compound 7-hydroxyflumequine is formed through the biotransformation of flumequine and possesses distinct pharmacological properties that warrant further investigation.

Source

Flumequine is derived from the fluoroquinolone family, which includes various compounds known for their broad-spectrum antibacterial activity. 7-Hydroxyflumequine is produced in biological systems, particularly in animals that metabolize flumequine. Research has shown that fungi such as Cunninghamella elegans can also biotransform flumequine into 7-hydroxyflumequine, indicating its potential environmental and ecological relevance .

Classification

7-Hydroxyflumequine can be classified as follows:

  • Chemical Class: Fluoroquinolone antibiotic
  • Molecular Formula: C₁₈H₁₈F₃N₃O₃
  • IUPAC Name: 7-hydroxy-1-[(3-fluorophenyl)methyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Synthesis Analysis

Methods

The synthesis of 7-hydroxyflumequine can occur through various methods, primarily involving the metabolic conversion of flumequine. Notably, enzymatic processes in microbial systems have been explored. For instance, Cunninghamella elegans has been utilized to convert flumequine into 7-hydroxyflumequine with yields of approximately 23% to 43% of the total chromatographic peak area .

Technical Details

The biotransformation process often involves hydroxylation at the seventh position of the flumequine molecule. This reaction typically requires specific enzymes found in microbial systems, which facilitate the incorporation of hydroxyl groups into organic substrates.

Molecular Structure Analysis

Structure

The molecular structure of 7-hydroxyflumequine features a quinolone backbone with a hydroxyl group (-OH) at the seventh carbon position. The presence of a fluorine atom at the sixth position enhances its antibacterial properties.

Data

  • Molecular Weight: Approximately 367.36 g/mol
  • Melting Point: Not extensively documented but inferred to be stable under standard conditions.
Chemical Reactions Analysis

Reactions

7-Hydroxyflumequine participates in various chemical reactions typical for hydroxy-substituted quinolones, including:

  • Oxidation: Can be oxidized to form 7-oxoflumequine.
  • Conjugation: May undergo conjugation reactions with glucuronic acid or sulfate, enhancing its solubility and excretion.

Technical Details

These reactions are significant in understanding the pharmacokinetics and metabolism of flumequine and its metabolites. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to study these transformations .

Mechanism of Action

Process

The mechanism of action for 7-hydroxyflumequine is similar to that of its parent compound, flumequine. It primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria.

Data

Research indicates that the presence of the hydroxyl group at position seven may enhance binding affinity to these target enzymes compared to flumequine itself, potentially leading to increased efficacy against certain bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic and neutral conditions but may degrade under alkaline conditions.
  • pH Sensitivity: The activity may vary with pH due to changes in ionization state.

Relevant analyses include chromatographic studies that confirm the stability and integrity of 7-hydroxyflumequine during storage and processing .

Applications

Scientific Uses

7-Hydroxyflumequine has several applications in scientific research:

  • Pharmacokinetics Studies: Used to understand the metabolism of flumequine in various biological systems.
  • Environmental Monitoring: Its detection in water and sediment samples helps assess the environmental impact of veterinary antibiotics .
  • Analytical Chemistry: Employed as a reference compound in developing analytical methods for detecting flumequine and its metabolites .
Introduction to 7-Hydroxyflumequine

Definition and Chemical Classification

7-Hydroxyflumequine (chemical name: 7-hydroxy-9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid) is the primary oxidative metabolite of the fluoroquinolone antibiotic flumequine. This compound belongs to the second-generation quinolones and is classified as a benzoquinolizine derivative with a hydroxyl group at the C7 position of its tetracyclic core structure [1] [4]. Its molecular formula is C₁₄H₁₂FNO₄, with a molar mass of 277.25 g/mol, distinguishing it from the parent compound flumequine (C₁₄H₁₂FNO₃, 261.25 g/mol) through the addition of an oxygen atom [7] [8].

A critical structural feature of 7-hydroxyflumequine is its chiral complexity. Unlike flumequine which possesses one chiral center, 7-hydroxyflumequine contains two chiral carbon atoms (at positions 7 and 9a), theoretically enabling the existence of four distinct stereoisomers (7R,9aR; 7R,9aS; 7S,9aR; 7S,9aS) [2]. This stereochemical complexity significantly influences its biological activity and environmental behavior. The compound typically appears as a white crystalline powder that is sparingly soluble in aqueous environments but demonstrates improved solubility in polar organic solvents compared to its parent compound [7].

Table 1: Comparative Physicochemical Properties of Flumequine and 7-Hydroxyflumequine

PropertyFlumequine7-Hydroxyflumequine
Molecular FormulaC₁₄H₁₂FNO₃C₁₄H₁₂FNO₄
Molar Mass (g/mol)261.25277.25
Chiral Centers12
Theoretical Stereoisomers2 (R/S)4 (RR, RS, SR, SS)
Key Functional GroupsCarboxyl, keto, fluoroCarboxyl, keto, fluoro, hydroxyl
Aqueous SolubilityLowLow to Moderate

The biosynthesis pathway of 7-hydroxyflumequine occurs predominantly in hepatic tissues through cytochrome P450-mediated oxidation:

  • Substrate Recognition: Flumequine binds to the active site of CYP1A/CYP3A enzymes
  • Hydroxylation: Enzymatic insertion of a hydroxyl group at the C7 position
  • Conjugation: Subsequent glucuronidation for renal excretion [3] [7]

Historical Context in Antimicrobial Development

The discovery of 7-hydroxyflumequine is intrinsically linked to the development trajectory of its parent compound, flumequine. Flumequine emerged in 1973 when Riker Laboratories patented this first fluoroquinolone antibiotic, distinguished by its fluorine atom at the C6 position—a structural innovation that would define subsequent generations of quinolones [1] [5]. Initially employed in human medicine for urinary tract infections (marketed as Apurone in France) and extensively in veterinary practice (cattle, swine, poultry, and aquaculture), flumequine's widespread application created the necessary conditions for metabolite discovery [1] [4].

The identification of 7-hydroxyflumequine as a significant metabolite occurred in the early 1980s, coinciding with advancements in analytical techniques. Researchers Harrison et al. first documented this metabolite in 1984 while developing high-pressure liquid chromatography (HPLC) methods for flumequine analysis in biological fluids [3]. This discovery emerged during a pivotal period when scientists were beginning to recognize that antibiotic metabolites could retain biological activity, thereby influencing therapeutic outcomes and environmental impact [3] [7]. The metabolite gained particular attention when studies revealed its retained antimicrobial properties, albeit with reduced potency compared to the parent compound, positioning it as a significant factor in understanding flumequine's overall pharmacological profile [3].

Regulatory scrutiny intensified when the Joint FAO/WHO Expert Committee on Food Additives (JECFA) temporarily withdrew maximum residue limits (MRLs) for flumequine in 2003 due to genotoxicity concerns—a decision that implicitly acknowledged the significance of 7-hydroxyflumequine as a residue in food animals [1]. Although MRLs were re-established in 2006 after further evaluation, this regulatory challenge underscored the metabolite's importance in food safety assessments and catalyzed refined analytical approaches for its detection in edible tissues and environmental samples [1] [2].

Table 2: Historical Timeline of 7-Hydroxyflumequine Research

YearEventSignificance
1973Flumequine patented (Riker Labs)First fluoroquinolone introduced with C6-fluorine modification
1984Identification of 7-hydroxyflumequine in human biological fluids [3]First confirmation of metabolite existence and analytical detection
1998Development of sensitive HPLC methods for sheep plasma [7]Enabled pharmacokinetic studies in food animals
2003JECFA withdrawal of flumequine MRLsHighlighted safety concerns regarding residues including metabolites
2006JECFA re-establishment of MRLsRecognition of refined risk assessment approaches for flumequine residues
2018Chiral separation of enantiomers in environmental samples [2]Advanced understanding of stereoselective environmental behavior

Role as a Primary Metabolite of Flumequine

The biotransformation of flumequine to 7-hydroxyflumequine represents the dominant metabolic pathway across mammalian species, with significant implications for drug disposition, residue dynamics, and environmental persistence. Pharmacokinetic studies in sheep demonstrate that after flumequine administration (20 mg/kg), 7-hydroxyflumequine reaches peak plasma concentrations of approximately 1.2 μg/mL within 4-6 hours, accounting for 15-25% of the total drug-related material in circulation [7]. The metabolic conversion occurs through hepatic cytochrome P450 isoenzymes (predominantly CYP1A2 and CYP3A4), resulting in hydroxylation at the C7 position adjacent to the fluorine atom—a site susceptible to oxidative attack due to electron-withdrawing effects [3].

Despite structural modification, 7-hydroxyflumequine maintains measurable antimicrobial activity, particularly against Gram-negative bacteria, though with reduced potency compared to flumequine. Studies utilizing microbiological assays indicate its activity against Escherichia coli and Salmonella species at concentrations typically 4-8 times higher than those required for flumequine [3] [7]. This residual bioactivity assumes ecological importance as the metabolite enters the environment through agricultural runoff and aquaculture effluents. The metabolite's presence in sediment samples at concentrations reaching 1560 ng/g (as detected in Zhujiang River sediments) contributes to selection pressure for quinolone-resistant bacterial populations, particularly in aquaculture settings where flumequine was historically overused [1] [4] [9].

Analytical detection methodologies for 7-hydroxyflumequine have evolved substantially since its discovery:

  • Early Methods (1980s): Utilized fluorometric and microbiological assays that lacked specificity by cross-reacting with flumequine [3]
  • HPLC-UV (1990s): Enabled specific quantification in biological matrices with limits of detection (LOD) of 5-100 μg/L in plasma [7]
  • Advanced Techniques (2010s): Implemented chiral LC-MS/MS methods achieving LODs of 3.2 μg/L in water and 7.0 μg/kg in sediment while resolving stereoisomers [2]

The environmental stability profile reveals 7-hydroxyflumequine's persistence characteristics:

  • Photodegradation Half-life: 12-48 hours under natural sunlight
  • Soil Sorption Coefficient (Kd): 150-450 L/kg, indicating moderate mobility
  • Bioaccumulation Potential: Low (Log P = 1.2-1.8) [2]

Table 3: Analytical Methods for 7-Hydroxyflumequine Detection

MethodMatrixLimit of DetectionKey AdvantagesYear
Fluorometric AssayPlasma/Urine~500 μg/LSimple instrumentation1984
Microbiological AssayBiological fluids~200 μg/LMeasures bioactive fraction1984
HPLC-UVSheep plasma5 μg/L (flumequine)Specific metabolite quantification1998
100 μg/L (7-OH)
LC-MS/MS (achiral)Water/Sediment3.2 μg/L (water)High sensitivity, multi-residue capability2018
7.0 μg/kg (sediment)
Chiral LC-QTOF/MSEnvironmental samples1.0 μg/LStereoisomer resolution, structural confirmation2018

Properties

CAS Number

61293-22-9

Product Name

7-Hydroxyflumequine

IUPAC Name

7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid

Molecular Formula

C14H12FNO4

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20)

InChI Key

JTYQHEUSQWIRBH-UHFFFAOYSA-N

SMILES

CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O

Synonyms

7-hydroxyflumequine

Canonical SMILES

CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.